molecular formula C20H30O4 B8529806 Bis[(4-methylcyclohex-3-en-1-yl)methyl] butanedioate CAS No. 744910-51-8

Bis[(4-methylcyclohex-3-en-1-yl)methyl] butanedioate

Cat. No. B8529806
M. Wt: 334.4 g/mol
InChI Key: RJEUKMOQYYFPOC-UHFFFAOYSA-N
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Patent
US07429622B2

Procedure details

Added to 284 g (being 2 mol) of 4-methyl-3-cyclohexenylmethanol and one liter toluene solution containing 10 g (being 1 mol) of succinic acid anhydrate, was 5 g of toluenesulfonic acid monohydrate, and allowed to react for 8 hours at 110-120° C., while any generated water was removed using a water separating apparatus. After the reacted solution was washed with sodium bicarbonate water, distillation under reduced pressure was conducted to remove any toluene. The residual crude product was distilled under reduced pressure to obtain the objective compound. The yield was 90%.
Quantity
284 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][CH:5]([CH2:8][OH:9])[CH2:4][CH:3]=1.[C:10]1([CH3:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:17]([OH:24])(=O)[CH2:18][CH2:19][C:20]([OH:22])=[O:21].O.[C:26]1(C)C(S(O)(=O)=O)=CC=CC=1>O>[CH3:1][C:2]1[CH2:7][CH2:6][CH:5]([CH2:8][O:9][C:17](=[O:24])[CH2:18][CH2:19][C:20]([O:22][CH2:16][CH:10]2[CH2:15][CH2:14][C:13]([CH3:26])=[CH:12][CH2:11]2)=[O:21])[CH2:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
284 g
Type
reactant
Smiles
CC1=CCC(CC1)CO
Name
Quantity
1 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(CCC(=O)O)(=O)O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
O.C=1(C(=CC=CC1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
WASH
Type
WASH
Details
After the reacted solution was washed with sodium bicarbonate water, distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove any toluene
DISTILLATION
Type
DISTILLATION
Details
The residual crude product was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the objective compound

Outcomes

Product
Name
Type
Smiles
CC1=CCC(CC1)COC(CCC(=O)OCC1CC=C(CC1)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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